molecular formula C20H25N5O B2896271 3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 879566-76-4

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2896271
CAS No.: 879566-76-4
M. Wt: 351.454
InChI Key: AHDCYGMYEBPWBA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical processes, demonstrating the versatility of these compounds. For instance, a facile and regioselective synthesis route has been developed using KHSO4 in aqueous media assisted by ultrasound, which offers a green chemistry approach by avoiding harsh reaction conditions and achieving high yields (Kaping et al., 2016). These derivatives have been investigated for their anti-inflammatory and anti-cancer activities, showing promising results in preliminary screenings.

Another study focused on the synthesis of derivatives of Pyrazolo[3,4-d]pyrimidines, revealing the structural flexibility and potential for creating compounds with varied biological activities (Makarov et al., 2003). These compounds' synthesis and functionalization pave the way for exploring their use in medicinal chemistry.

Applications in Fluorescence and Photophysics

Pyrazolo[1,5-a]pyrimidine derivatives have also been identified as key intermediates for the preparation of functional fluorophores. Their synthesis via a microwave-assisted process and subsequent application in developing novel fluorescent probes underscore their utility in detecting biologically or environmentally relevant species (Castillo et al., 2018). The photophysical properties of these compounds, such as large Stokes shifts and high quantum yields, make them excellent candidates for fluorescence-based applications.

Anticancer and Anti-inflammatory Properties

The anticancer and anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives further illustrate their potential therapeutic applications. A novel series of these derivatives demonstrated significant activity against certain cancer cell lines and 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). These findings indicate the compounds' dual functionality, which could be leveraged in developing new anti-inflammatory and anticancer drugs.

Mechanism of Action

Target of Action

The primary target of this compound is serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound likely interacts with its target, the serine/threonine-protein kinase, by inhibiting its activity . This inhibition could lead to a disruption in the normal cell cycle, preventing cells from dividing and proliferating. This could potentially lead to cell death, particularly in cells that are rapidly dividing, such as cancer cells .

Biochemical Pathways

Given its target, it is likely that it impacts thecell cycle regulation pathways and DNA repair mechanisms . The inhibition of serine/threonine-protein kinase could disrupt these pathways, leading to cell cycle arrest and potentially cell death .

Pharmacokinetics

Compounds with a piperazine moiety, like this one, are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest and potentially cell death, particularly in cells that are rapidly dividing . This is due to the inhibition of serine/threonine-protein kinase, which disrupts normal cell cycle regulation and DNA repair mechanisms .

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound forms hydrogen bonds with specific amino acid residues in the active site of these enzymes, leading to inhibition of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit antiproliferative activity against A2780 human ovarian carcinoma cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle progression and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDKs, leading to enzyme inhibition . This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-13-18(24-11-9-23(3)10-12-24)25-20(21-14)19(15(2)22-25)16-7-5-6-8-17(16)26-4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDCYGMYEBPWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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